N-Butyl 1-boc-piperidine-4-carboxamide
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Overview
Description
N-Butyl 1-boc-piperidine-4-carboxamide is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.4 g/mol . It is also known by its IUPAC name, tert-butyl 4-[(butylamino)carbonyl]-1-piperidinecarboxylate . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 1-boc-piperidine-4-carboxamide typically involves the reaction of 1-boc-piperidine-4-carboxylic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl 1-boc-piperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amide.
Hydrolysis: The major products are 1-boc-piperidine-4-carboxylic acid and butylamine.
Scientific Research Applications
N-Butyl 1-boc-piperidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl 1-boc-piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-boc-piperidine-4-carboxylate: Similar in structure but with an ethyl group instead of a butyl group.
1-boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
N-Butyl 1-boc-piperidine-4-carboxamide is unique due to its specific butyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
tert-butyl 4-(butylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-5-6-9-16-13(18)12-7-10-17(11-8-12)14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIMRXLLJFIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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